![molecular formula C20H15NO5S B2640944 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034238-93-0](/img/structure/B2640944.png)
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
- Thiophene derivatives, including the compound , have demonstrated anti-inflammatory properties. They can inhibit inflammatory pathways and reduce inflammation-related symptoms. Researchers explore their potential as novel anti-inflammatory agents .
- Thiophenes have attracted attention as potential anticancer agents. Their ability to interfere with cancer cell growth, proliferation, and metastasis makes them promising candidates for drug development. The compound’s structural features may contribute to its cytotoxic effects .
- Thiophenes exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. Researchers investigate their role in preventing age-related diseases and oxidative stress-related conditions .
- Some thiophene derivatives, including the compound mentioned, have shown anxiolytic and antipsychotic effects. These properties make them relevant for mental health research and drug discovery .
- Thiophenes can inhibit kinases, which play crucial roles in cell signaling pathways. Researchers explore their potential as kinase inhibitors for various diseases, including cancer and neurodegenerative disorders .
- Thiophenes may interact with estrogen receptors, affecting hormonal balance. Investigating their estrogen receptor modulating properties could lead to novel therapeutic approaches for hormone-related conditions .
Anti-Inflammatory Activity
Anticancer Potential
Antioxidant Properties
Anti-Anxiety and Anti-Psychotic Effects
Kinase Inhibition
Estrogen Receptor Modulation
Mechanism of Action
The mechanism of action of thiophene-based compounds can vary widely depending on their exact structure and the biological target. They have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5S/c22-15-10-17(26-16-5-2-1-4-14(15)16)19(23)21-12-20(24,13-7-8-25-11-13)18-6-3-9-27-18/h1-11,24H,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOAUXQAOQPBSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide |
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